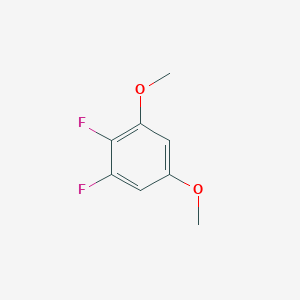

1,2-Difluoro-3,5-dimethoxybenzene

Description

Properties

IUPAC Name |

1,2-difluoro-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPJOGRUHLMGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Precursors

Method Overview:

One of the most common approaches involves the selective halogenation of a suitably substituted benzene precursor, typically 1,2-dimethoxybenzene (veratrole), followed by fluorination.

- Starting with 1,2-dimethoxybenzene, electrophilic halogenation introduces iodine atoms at specific positions, often under controlled conditions to ensure regioselectivity.

- Fluorination is then achieved through nucleophilic or electrophilic methods, depending on the desired fluorine placement.

- Halogenation typically employs iodine (I₂) with an oxidizing agent such as nitric acid or hydrogen peroxide in organic solvents like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

- Fluorination can be performed via direct fluorination using reagents like Selectfluor or via metal-catalyzed fluorination.

Data Table 1: Typical Precursors and Reagents

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Halogenation | Iodine, oxidant | Chloroform | Room temp | regioselective iodination |

| Fluorination | Selectfluor or metal fluorides | Acetonitrile or DMSO | Room temp | nucleophilic fluorination |

Iodination of 1,2-Difluoro-4-methoxybenzene

Method:

A prominent route involves the iodination of 1,2-difluoro-4-methoxybenzene, which is synthesized via fluorination of 4-methoxyphenyl derivatives, followed by selective iodine substitution.

- Use of iodine (I₂) with oxidizing agents such as nitric acid or hydrogen peroxide in organic solvents.

- Reaction temperatures are generally maintained at ambient or slightly elevated temperatures to control regioselectivity.

- A study indicates that iodination of fluorinated aromatic compounds can be optimized by adjusting the oxidant strength and solvent polarity to favor substitution at less hindered positions.

Multi-Step Synthesis Pathways

Method:

A multi-step synthesis involves initial formation of a dimethoxybenzene core, followed by sequential halogenation:

- Step 1: Synthesis of 1,2-dimethoxybenzene via methylation of catechol derivatives.

- Step 2: Fluorination at specific positions using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

- Step 3: Iodination at the desired positions using iodine and oxidants, carefully controlling reaction conditions to prevent over-iodination.

- Methylation reactions often employ methyl iodide or dimethyl sulfate under basic conditions.

- Fluorination and iodination are performed under inert atmospheres with temperature control to achieve regioselectivity.

Industrial-Scale Production

Method:

In industrial settings, continuous flow reactors are employed to enhance yield, purity, and safety:

- Precise control of temperature, reagent addition rates, and reaction times minimizes side reactions.

- Sequential halogenation steps are optimized via process intensification techniques.

- Use of automated systems allows for real-time monitoring and adjustment of parameters, ensuring consistent product quality.

Summary of Key Reaction Conditions and Reagents

| Preparation Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Aromatic methylation | Methyl iodide, base | Acetone or DMSO | Reflux | Forms 1,2-dimethoxybenzene |

| Fluorination | NFSI or Selectfluor | Acetonitrile | Room temp | regioselective fluorination |

| Iodination | Iodine, oxidant (HNO₃, H₂O₂) | Chloroform | Room temp | selective iodination at aromatic ring |

Research Findings and Innovations

Recent studies have explored novel fluorination and iodination techniques to improve selectivity and efficiency:

- Metal-Catalyzed Fluorination: Use of copper or palladium catalysts with fluorinating agents to achieve high regioselectivity.

- Electrophilic Aromatic Substitution (EAS): Fine-tuning reaction conditions to favor substitution at specific positions, especially in heavily substituted aromatic rings.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones or reduced to yield hydroquinones.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction can produce quinones and hydroquinones, respectively .

Scientific Research Applications

Synthesis Applications

1,2-Difluoro-3,5-dimethoxybenzene serves as a versatile building block in organic synthesis. Its fluorinated structure enhances reactivity and selectivity in various reactions.

1.1. Precursor for Complex Molecules

- Diels-Alder Reactions : This compound has been utilized as a precursor in Diels-Alder reactions, particularly with furan derivatives. The iterative double benzyne-furan Diels-Alder reactions allow for the synthesis of complex polycyclic structures, which are valuable in organic synthesis and materials science .

- Synthesis of Fluorinated Compounds : It acts as a precursor for synthesizing other fluorinated compounds such as 7-fluoro-5,8-dimethoxy-1-naphthol and various phosphine derivatives .

| Reaction Type | Application |

|---|---|

| Diels-Alder Reaction | Synthesis of polycyclic compounds |

| Fluorinated Compound Synthesis | Precursor for complex fluorinated structures |

Material Science Applications

The incorporation of fluorine into organic materials significantly alters their physical and chemical properties, making them suitable for advanced applications.

2.1. Liquid Crystals

Research indicates that this compound can be integrated into liquid crystal formulations. The fluorination modifies the thermal stability and mesomorphic properties of the liquid crystals, enhancing their performance in display technologies .

2.2. Conductive Polymers

This compound is also used in the synthesis of conducting polymers through electrochemical methods. Its ability to form stable radical cations makes it an excellent candidate for developing conductive materials through anodic electrodeposition techniques .

| Material Type | Property Enhanced |

|---|---|

| Liquid Crystals | Improved thermal stability and mesomorphic behavior |

| Conductive Polymers | Enhanced conductivity via electrochemical processes |

Medicinal Chemistry Applications

Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

3.1. Drug Development

The unique electronic properties imparted by the fluorine atoms can enhance the biological activity of drugs. Research has shown that derivatives of this compound can be explored for potential therapeutic applications due to increased lipophilicity and metabolic stability .

3.2. Anticancer Activity

Case studies have reported on the anticancer potential of fluorinated benzene derivatives, including those derived from this compound. These studies highlight the compound's role in targeting specific cancer cell lines with reduced toxicity to normal cells .

| Therapeutic Area | Potential Application |

|---|---|

| Drug Development | Enhanced biological activity |

| Anticancer Research | Targeting cancer cells with reduced toxicity |

Mechanism of Action

The mechanism by which 1,2-difluoro-3,5-dimethoxybenzene exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the electronic properties of the benzene ring, making it more reactive towards nucleophiles or electrophiles . The methoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

*Estimated based on structural similarity to CAS 203059-80-6.

Research Findings and Implications

- Reactivity in Synthesis : Fluorinated dimethoxybenzenes exhibit slower EAS rates compared to brominated analogues due to fluorine’s electron-withdrawing nature. However, methoxy groups activate the ring toward ortho/para-directed reactions .

- Stability Considerations : Diamine derivatives (e.g., 3,5-Difluorobenzene-1,2-diamine) are prone to oxidation, requiring inert atmospheres during synthesis (–2), whereas methoxy-substituted compounds are more stable under ambient conditions .

- Application-Specific Advantages : Brominated compounds are preferred for catalytic coupling, while fluorinated derivatives are prioritized in medicinal chemistry for their metabolic stability and bioavailability .

Biological Activity

1,2-Difluoro-3,5-dimethoxybenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development.

This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzene ring. This structural configuration influences its reactivity and interaction with biological molecules.

1. Enzyme Interactions

The compound has been shown to interact with various enzymes, affecting their activity through competitive or non-competitive inhibition. For instance, studies indicate that it can modulate enzyme kinetics by altering the binding affinity of substrates or cofactors.

2. Cellular Effects

Research highlights that this compound influences cellular processes such as:

- Cell Growth : It has been observed to inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties.

- Differentiation : The compound can induce differentiation in specific cell types, which may have implications for regenerative medicine.

- Apoptosis : It appears to trigger apoptotic pathways in cancer cells, providing a mechanism for its anticancer effects .

The biological effects of this compound are primarily mediated through its interactions with specific molecular targets:

- Binding Interactions : The compound binds to active sites of enzymes and receptors, altering their conformation and activity.

- Gene Expression Modulation : It has been shown to affect the expression levels of genes involved in cell cycle regulation and apoptosis .

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated:

- Inhibition of Cell Proliferation : The compound demonstrated significant inhibition (IC50 values in the micromolar range) against several cancer types, including breast and lung cancer cells.

- Mechanistic Insights : The study revealed that the compound induces apoptosis through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratios and activation of caspases .

Enzyme Inhibition Study

Another research focused on the enzyme inhibition profile of this compound:

- The compound was tested against fibroblast growth factor receptors (FGFRs), showing sub-nanomolar enzymatic activity as an inhibitor.

- Detailed structure-activity relationship (SAR) studies highlighted the importance of the methoxy groups in enhancing inhibitory potency .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,2-difluoro-3,5-dimethoxybenzene with high purity?

- Methodology : The synthesis typically involves sequential nucleophilic aromatic substitution reactions. Fluorine and methoxy groups are introduced via halogenation and methoxylation steps. For example, starting from 1,2-difluorobenzene, selective methoxy substitution at the 3- and 5-positions can be achieved using methoxide ions under controlled conditions (e.g., anhydrous DMF at 80–100°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitoring reaction progress with NMR helps track fluorine substitution efficiency .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : NMR identifies methoxy protons (δ ~3.8 ppm) and aromatic protons influenced by fluorine’s electronegativity. NMR confirms fluorine positions (split peaks due to coupling).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS verifies molecular ion peaks (e.g., at m/z 188).

- X-ray Diffraction : Single-crystal X-ray analysis resolves spatial arrangements of fluorine and methoxy groups, critical for confirming regioselectivity (as demonstrated in structurally analogous compounds) .

Advanced Research Questions

Q. How can this compound be utilized in designing solid-state lithium-ion conductors?

- Methodology : The compound’s electron-deficient aromatic system can act as a ligand for lithium salts. For instance, combining it with Li[N(SOCF)] forms coordination complexes with ion-conductive pathways. Structural analysis via X-ray diffraction reveals lithium coordination geometry and conduction channels. Optimizing stoichiometry (e.g., 2:1 ligand-to-Li ratio) and crystallinity enhances ionic conductivity, measured via impedance spectroscopy .

Q. What thermodynamic and kinetic factors influence the stability of this compound under varying conditions?

- Methodology :

- Thermodynamic Stability : Gas-phase enthalpy of formation (ΔH°) data for analogous 1,2-difluorobenzenes (~-250 kJ/mol) suggest moderate stability. Differential scanning calorimetry (DSC) assesses decomposition temperatures.

- Kinetic Stability : Fluorine’s electron-withdrawing effect reduces susceptibility to electrophilic substitution. Reactivity under acidic/basic conditions is probed via kinetic studies (e.g., monitoring hydrolysis rates by HPLC). Conflicting data on fluorine’s inductive effects (e.g., in gas-phase basicity studies) require controlled experiments to resolve discrepancies .

Q. How do steric and electronic effects of fluorine and methoxy substituents impact regioselectivity in further functionalization?

- Methodology :

- Electronic Effects : Fluorine’s -I effect deactivates the ring, directing electrophiles to meta/para positions relative to methoxy groups. Density functional theory (DFT) calculations (e.g., Mulliken charges) predict reactive sites.

- Steric Effects : Methoxy groups at 3- and 5-positions create steric hindrance, favoring reactions at less hindered positions (e.g., 4-position). Competitive experiments with bromine or nitration agents validate theoretical predictions .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology :

- Parameter Optimization : Screen reaction solvents (polar aprotic vs. nonpolar), catalysts (e.g., Pd for cross-coupling), and temperatures. For example, Suzuki-Miyaura coupling yields improve with Pd(OAc)/SPhos in toluene/water at 90°C.

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenation or over-substitution). Adjust stoichiometry or protective groups (e.g., tert-butyldimethylsilyl for methoxy protection) to suppress undesired pathways .

Methodological Considerations

Q. How to analyze conflicting data on the compound’s proton affinity and gas-phase basicity?

- Methodology : Cross-validate experimental techniques (e.g., ion cyclotron resonance spectrometry vs. computational simulations). For instance, gas-phase basicity discrepancies (ΔG° ~750–780 kJ/mol for similar difluorobenzenes) may arise from differing measurement conditions. Replicate studies under standardized parameters (temperature, pressure) and compare with high-level ab initio calculations (e.g., CCSD(T)) .

Q. What experimental designs mitigate challenges in crystallizing this compound derivatives?

- Methodology :

- Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) to slow crystallization.

- Additives : Introduce lattice-directing agents (e.g., crown ethers) to stabilize crystal packing.

- Temperature Gradients : Gradual cooling from 50°C to 4°C enhances crystal quality. Structural analogs (e.g., 1,2-difluoro-4,5-dimethoxybenzene complexes) provide crystallization benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.